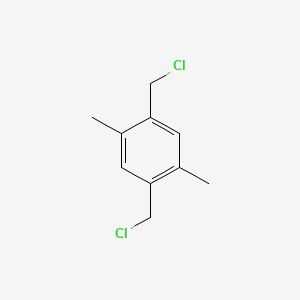

2,5-Bis(chloromethyl)-p-xylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41890. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(chloromethyl)-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRPOMMBPQHVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CCl)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064210 | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-72-2 | |

| Record name | 1,4-Bis(chloromethyl)-2,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Bis(chloromethyl)-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(chloromethyl)-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Bis(chloromethyl)-p-xylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6FDY6Z9VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Building Block

An In-depth Technical Guide to the Synthesis of 2,5-Bis(chloromethyl)-p-xylene

This compound, systematically named 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a highly functionalized aromatic compound that serves as a critical building block in advanced materials and organic synthesis.[1] Its structure, featuring a p-xylene core with two reactive chloromethyl groups, makes it a valuable precursor for the synthesis of specialty polymers, resins, and complex organic molecules.[2] Notably, it is a key monomer in the creation of conjugated polymers like poly(p-phenylene vinylene) (PPV) derivatives, which are integral to the development of organic electronics, including LEDs and photovoltaic devices.[3] This guide provides a detailed exploration of its synthesis mechanism, a field-proven experimental protocol, and the critical safety considerations required for its handling.

The Core Synthesis Mechanism: Blanc Chloromethylation

The primary and most established method for synthesizing this compound is the Blanc chloromethylation reaction .[4][5] This reaction is a classic example of electrophilic aromatic substitution, where chloromethyl groups (-CH₂Cl) are introduced onto an aromatic ring.[5] The reaction involves treating the aromatic substrate, in this case, p-xylene, with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride (HCl) under the catalytic influence of a Lewis acid, most commonly zinc chloride (ZnCl₂).[4][6][7]

Mechanistic Breakdown

The reaction proceeds through several distinct, sequential steps, which explains the specific reagents and conditions chosen.

-

Activation of the Electrophile : The reaction is initiated by the Lewis acid catalyst (ZnCl₂), which coordinates to the carbonyl oxygen of formaldehyde. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon. Under the strongly acidic conditions provided by HCl, the formaldehyde is protonated, forming a highly reactive hydroxymethyl cation ([CH₂OH]⁺) or a related electrophilic species.[4][7]

-

Electrophilic Aromatic Substitution : The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the activated formaldehyde species. The methyl groups on the p-xylene are activating and ortho-, para-directing. Since the para positions are occupied, the substitution occurs at the ortho positions (2 and 5 positions). This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization and Intermediate Formation : A base (such as Cl⁻) abstracts a proton from the carbon bearing the newly attached group, restoring the aromaticity of the ring. This results in the formation of a 2-hydroxymethyl-p-xylene intermediate (a benzyl alcohol derivative).

-

Conversion to the Chloride : In the presence of excess concentrated HCl and the Lewis acid catalyst, the benzylic alcohol is rapidly converted to the corresponding benzyl chloride. The hydroxyl group is protonated to form a good leaving group (H₂O), which departs to generate a benzylic carbocation. This cation is then quickly trapped by a chloride ion to yield the mono-chloromethylated product.

-

Second Chloromethylation : To achieve the desired bis-substituted product, the reaction conditions are controlled to favor a second electrophilic substitution. With sufficient equivalents of formaldehyde and HCl, the mono-chloromethylated p-xylene undergoes the same sequence of steps again at the second available ortho position (the 5-position), ultimately yielding this compound.[2]

Causality in Experimental Design

-

Choice of Catalyst : Zinc chloride (ZnCl₂) is an effective Lewis acid for this transformation because it is strong enough to activate formaldehyde but typically does not promote extensive side reactions like Friedel-Crafts alkylation between the product and starting material, which can be an issue with stronger Lewis acids like AlCl₃.[4][5]

-

Reagent Stoichiometry : An excess of both formaldehyde and hydrogen chloride is used to drive the reaction towards bis-substitution and maximize the yield of the target compound.[2]

-

Temperature Control : The reaction is typically performed at a moderately elevated temperature (e.g., 60-80°C) to ensure a reasonable reaction rate.[5][8] However, excessive temperatures can lead to the formation of polymeric byproducts and diarylmethane impurities.[4]

Visualizing the Synthesis Pathway

Caption: Figure 1: Mechanism of Blanc Chloromethylation on p-Xylene

Experimental Protocol: A Self-Validating System

This protocol describes a laboratory-scale synthesis adapted from established industrial and academic procedures.[2][7] Every step is designed to maximize yield and purity while ensuring operational safety.

Materials and Equipment

-

Reagents : p-Xylene, paraformaldehyde, zinc chloride (anhydrous), hydrochloric acid (concentrated), diethyl ether (or dichloromethane), sodium bicarbonate, anhydrous magnesium sulfate (or sodium sulfate), ice.

-

Equipment : 1 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, gas inlet tube, thermometer, heating mantle, separatory funnel, Büchner funnel, rotary evaporator.

Step-by-Step Methodology

-

Reactor Setup : Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a gas inlet tube extending below the surface of the eventual reaction mixture. Ensure all glassware is dry. Place the flask in a heating mantle.

-

Reagent Charging : In a well-ventilated chemical fume hood, charge the flask with p-xylene (e.g., 1 mol) and paraformaldehyde (e.g., 2.5-3 mol).

-

Catalyst Addition : Add anhydrous zinc chloride (e.g., 0.1-0.2 mol) to the stirred mixture.

-

Reaction Initiation : Begin gentle heating of the mixture to approximately 60°C. Once the temperature has stabilized, start bubbling dry hydrogen chloride gas through the mixture via the gas inlet tube. An exothermic reaction may be observed; use an ice bath to moderate the temperature if necessary, keeping it between 60-70°C.

-

Reaction Monitoring : Continue stirring and bubbling HCl for 4-8 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the mono-chlorinated intermediate.

-

Work-up - Quenching and Extraction : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water. Transfer the entire mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether or dichloromethane.

-

Washing : Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification : The crude product, often a solid or semi-solid, can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield the final product as a white crystalline solid.

Data Presentation: Key Reaction Parameters

| Parameter | Typical Value | Rationale |

| Molar Ratio (p-xylene:paraformaldehyde:HCl) | 1 : 3 : 6 | Excess formaldehyde and HCl drive the reaction to completion and favor bis-substitution over mono-substitution.[2] |

| **Catalyst Loading (ZnCl₂) ** | 10-20 mol% relative to p-xylene | Provides efficient Lewis acidity to activate the electrophile without promoting excessive side product formation.[6] |

| Reaction Temperature | 60-70 °C | Balances a sufficient reaction rate with the minimization of undesirable side reactions and polymerization.[5] |

| Reaction Time | 4 - 8 hours | Sufficient time for the reaction to proceed to bis-substitution, as confirmed by process monitoring (e.g., GC). |

| Typical Yield | 70 - 90% | Represents a good conversion for this type of electrophilic aromatic substitution after purification. |

Critical Safety Considerations: Managing Inherent Hazards

The Blanc chloromethylation and related reactions carry significant health risks that demand stringent safety protocols.

-

Formation of Bis(chloromethyl) ether (BCME) : A major hazard of this reaction is the in-situ formation of the byproduct bis(chloromethyl) ether from formaldehyde and HCl.[7] BCME is an extremely potent human carcinogen, and exposure must be avoided.[5]

-

Chloromethylating Agents : Alternative reagents like chloromethyl methyl ether (CMME) are sometimes used. CMME is also a known human carcinogen and is regulated as such by agencies like OSHA and the EPA.[9][10] Inhalation and skin contact can cause severe irritation and long-term exposure carries a high risk of lung cancer.[9][10]

-

Required Precautions :

-

All manipulations must be conducted within a certified, high-performance chemical fume hood.

-

Appropriate Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, a lab coat, and splash goggles.

-

Due to the carcinogenicity of potential byproducts, respiratory protection may be advised.

-

All waste generated from the reaction is considered hazardous and must be disposed of according to institutional and federal regulations.

-

Conclusion

The synthesis of this compound via the Blanc chloromethylation is a powerful and effective method for producing a versatile chemical intermediate. A thorough understanding of the electrophilic aromatic substitution mechanism allows for the rational control of reaction parameters to maximize yield and purity. However, the profound safety hazards associated with the formation of carcinogenic byproducts necessitate that this procedure only be undertaken by trained professionals with strict adherence to safety protocols. When executed correctly, this synthesis provides reliable access to a key building block for innovation in materials science and pharmaceutical development.

References

- Alfa Chemistry. (n.d.). Blanc Chloromethylation Reaction.

-

Wikipedia. (2023). Blanc chloromethylation. Retrieved from [Link]

- Grokipedia. (n.d.). Blanc chloromethylation.

- Smolecule. (n.d.). Buy this compound | 6298-72-2.

-

Organic Chemistry Portal. (n.d.). Blanc Reaction. Retrieved from [Link]

-

Sciencemadness Wiki. (2019). Blanc reaction. Retrieved from [Link]

- Albert Einstein College of Medicine. (n.d.). Methyl Chlormethyl Ether Awareness Training. Retrieved from Albert Einstein College of Medicine.

-

U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

- SynHet. (n.d.). 2,5-Bis-(chloromethyl)-p-xylene.

- BenchChem. (2025). A Comparative Guide to the Polymerization of 4,6-Bis(chloromethyl)-m-xylene and 2,5.

- IOSR Journal. (n.d.). Chloromethylation of Meta Xylene by Phase Transfer Catalysis.

- New Jersey Department of Health. (n.d.). Chloromethyl Methyl Ether Hazard Summary.

Sources

- 1. synhet.com [synhet.com]

- 2. Buy this compound | 6298-72-2 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Blanc Reaction [organic-chemistry.org]

- 7. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. epa.gov [epa.gov]

- 10. nj.gov [nj.gov]

2,5-Bis(chloromethyl)-p-xylene chemical properties and reactivity

An In-Depth Technical Guide to 2,5-Bis(chloromethyl)-p-xylene: Properties, Reactivity, and Applications

Introduction: A Versatile Bifunctional Reagent

This compound, with the CAS number 6298-72-2, is a symmetrically substituted aromatic compound derived from para-xylene.[1][2] Its structure is characterized by a benzene ring with two methyl groups and two chloromethyl groups (-CH₂Cl) at the 2, 5, and 1, 4 positions, respectively.[1] This unique arrangement of dual reactive chloromethyl groups on a rigid p-xylene framework confers significant reactivity, making it a valuable intermediate in organic synthesis and a crucial monomer in polymer chemistry.[1]

The primary utility of this compound stems from the high reactivity of the benzylic chlorides. The chloromethyl groups serve as potent electrophilic centers, readily participating in nucleophilic substitution reactions.[1] This property allows for its use as a cross-linking agent, particularly in proteomics research for stabilizing protein structures, and as a building block for more complex molecules and specialty polymers.[1][3] This guide provides a comprehensive overview of its chemical properties, reactivity, key experimental protocols, and applications for researchers and development professionals.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a colorless to yellow liquid or a low-melting solid with a distinct odor.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂Cl₂ | [2][3][4][5][6] |

| Molecular Weight | 203.11 g/mol | [2][3][4][5] |

| CAS Number | 6298-72-2 | [2][3][4][5] |

| Melting Point | 132-134 °C | [7] |

| Boiling Point (Predicted) | 291.5 ± 35.0 °C | [7] |

| logP (Octanol/Water) | 3.781 | [4] |

| Water Solubility (log₁₀WS) | -4.49 mol/L | [4] |

| IUPAC Name | 1,4-bis(chloromethyl)-2,5-dimethylbenzene | [5][8] |

Spectroscopic Data: Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR): Proton (¹H) NMR and Carbon (¹³C) NMR are used to confirm the molecular structure. The symmetrical nature of the molecule simplifies the spectra.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks corresponding to C-H bonds of the aromatic ring and methyl/chloromethyl groups, as well as the C-Cl bond.[2][5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry shows a characteristic molecular ion peak and fragmentation pattern consistent with the structure C₁₀H₁₂Cl₂.[2][9]

Synthesis and Purification

The most common method for synthesizing this compound is through the chloromethylation of p-xylene.[1]

Causality in Synthesis: The choice of the chloromethylation reaction is driven by its efficiency in introducing the reactive -CH₂Cl groups onto the aromatic ring. The reaction typically employs formaldehyde as the source of the methylene bridge and hydrochloric acid as the source of chlorine, often with a Lewis acid catalyst like zinc chloride to enhance the electrophilicity of the formaldehyde-HCl adduct.[1] Controlling the reaction temperature and stoichiometry is crucial to maximize the yield of the desired bis-substituted product over mono-substituted intermediates.[1]

Caption: General Sₙ2 reaction with a nucleophile (Nu⁻).

Polymerization: this compound is a key monomer for the synthesis of conjugated polymers, most notably poly(p-phenylene vinylene) (PPV) and its derivatives, through methods like the Gilch polymerization. [10]The para-substitution is essential; it allows for the formation of a fully conjugated polymer backbone, which is responsible for the desirable electronic and optical properties of PPV used in organic electronics. [10]In contrast, the corresponding meta-isomer, 4,6-bis(chloromethyl)-m-xylene, yields non-conjugated polymers because the meta-linkages break the conjugation path. [10]

Applications in Research and Development

The bifunctional and reactive nature of this compound makes it a versatile tool in several scientific fields.

-

Polymer Chemistry: It is a well-established precursor for synthesizing PPV, a key material in organic light-emitting diodes (OLEDs), photovoltaic cells, and other organic electronic devices. [10]2. Proteomics Research: It is used as a cross-linking agent to study protein-protein interactions. [1][3]The two reactive ends can form covalent bonds with nucleophilic amino acid side chains (e.g., lysine, cysteine) on nearby proteins, effectively "freezing" interactions for analysis by techniques like mass spectrometry. [1]3. Organic Synthesis: It serves as a rigid spacer or building block for synthesizing more complex organic molecules, including macrocycles and other functional materials. [1][8] Protocol: Representative Gilch Polymerization for PPV Derivative

This protocol is adapted from established methods for synthesizing PPV derivatives and highlights the critical experimental considerations.

-

Inert Atmosphere: Set up a three-neck flask fitted with a mechanical stirrer, condenser, and dropping funnel. Dry all glassware thoroughly and flush the system with an inert gas (e.g., nitrogen or argon). This is crucial because the strong base used is reactive with air and moisture.

-

Monomer Dissolution: Dissolve the monomer, this compound, in a dry, degassed solvent such as 1,4-dioxane or tetrahydrofuran (THF). [10]3. Base Preparation: In the dropping funnel, prepare a solution of a strong base, typically potassium tert-butoxide, in THF. [10]4. Polymerization: Add the base solution dropwise to the stirring monomer solution at a controlled temperature. The reaction is often exothermic. The strong base deprotonates the chloromethyl groups, leading to the elimination of HCl and the formation of the vinyl linkages that create the polymer backbone.

-

Quenching and Precipitation: After the reaction period, quench the reaction by adding a proton source like methanol or acetic acid. [10]Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

-

Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and salts, and dry it under vacuum.

Safety and Handling

This compound is a hazardous compound that requires careful handling. [1]

-

Toxicity and Hazards: It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. [11]It causes skin and serious eye irritation and may cause respiratory irritation. [11]The International Agency for Research on Cancer (IARC) has classified related compounds as probable human carcinogens. [1]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. [11]Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [11]It is incompatible with strong oxidizing agents, strong acids, and strong bases. [11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems. [12]

References

-

Chemical Properties of this compound (CAS 6298-72-2) . Cheméo. [Link]

-

This compound | C10H12Cl2 | CID 80530 . PubChem. [Link]

-

This compound . FDA Global Substance Registration System (GSRS). [Link]

-

GHS SDS for this compound . Mol-Instincts. [Link]

-

This compound . NIST WebBook. [Link]

-

Mass spectrum of this compound . NIST WebBook. [Link]

-

This compound . FDA Global Substance Registration System. [Link]

-

Intramolecular Nucleophilic Substitution Reaction . Organic Chemistry I. [Link]

-

Highly selective production of renewable p-xylene from bio-based 2,5-dimethylfuran and ethylene over Al-modified H-Beta zeolites . Catalysis Science & Technology. [Link]

-

The Discovery of Nucleophilic Substitution Reactions . Chemistry LibreTexts. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) . PubMed. [Link]

- 1, 4-bis(chloromethyl)benzene synthesis technology.

-

Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides . University of Kentucky X-Ray Crystallography Facility. [Link]

-

Nucleophilic Substitution Reactions (Summary) . Chemistry LibreTexts. [Link]

-

CVD of Poly(α,α′-dimethyl-p-xylylene) and Poly(α,α,α′, α′-tetramethyl-p-xylylene)-co-poly(p-xylylene) from Alkoxide Precursors I: Optical Properties and Thermal Stability . ResearchGate. [Link]

Sources

- 1. Buy this compound | 6298-72-2 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound (CAS 6298-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C10H12Cl2 | CID 80530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound CAS#: 6298-72-2 [m.chemicalbook.com]

- 8. synhet.com [synhet.com]

- 9. This compound [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6298-72-2 Name: this compound [xixisys.com]

Introduction: The Analytical Imperative for a Reactive Intermediate

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Bis(chloromethyl)-p-xylene

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 6298-72-2), with the IUPAC name 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a highly reactive aromatic building block pivotal in organic synthesis.[1][2][3][4][5][6] Its bifunctional nature, stemming from the two chloromethyl groups, makes it a valuable precursor for the synthesis of polymers, ligands, and complex organic molecules. For instance, it is a well-established monomer for producing conjugated polymers like poly(p-phenylene vinylene) (PPV), which are essential materials in the field of organic electronics. Given its reactivity and the critical role it plays in subsequent synthetic steps, verifying the structural integrity and purity of this compound is of paramount importance.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a self-validating system, the congruent application of these orthogonal techniques provides an unambiguous confirmation of the molecular structure, ensuring the quality and reliability required by researchers and drug development professionals.

Molecular Structure Overview

The structure of this compound is defined by a centrally substituted benzene ring. The molecule possesses a high degree of symmetry (C2h point group), which simplifies its spectroscopic signatures. This symmetry dictates that the two methyl groups, the two chloromethyl groups, and the two aromatic protons are chemically equivalent, a key feature that is directly reflected in its NMR spectra.

Figure 2: Key EI-MS fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

3.1 Expertise & Rationale

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. For this compound, we expect to see characteristic absorptions for the aromatic ring, the aliphatic C-H bonds in the methyl and chloromethyl groups, and the C-Cl bond. The analysis of the fingerprint region (below 1500 cm⁻¹) is particularly useful for confirming the substitution pattern on the benzene ring. The gas-phase spectrum from the NIST/EPA database serves as our primary reference. [7] 3.2 Key Vibrational Mode Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation & Causality |

| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of C-H bonds directly attached to the benzene ring. These are typically of weaker intensity. |

| ~3000-2850 | Aliphatic C-H Stretch | Strong absorptions corresponding to the symmetric and asymmetric stretching of C-H bonds in the -CH₃ and -CH₂Cl groups. |

| ~1610 & ~1500 | Aromatic C=C Stretch | These two characteristic bands confirm the presence of the benzene ring skeleton. |

| ~1450 | C-H Bend (Scissoring) | Bending vibration from the -CH₂- group in the chloromethyl substituent. |

| ~850-800 | C-H Out-of-Plane Bend | This absorption in the fingerprint region is highly characteristic of the 1,2,4,5-tetrasubstituted pattern of the benzene ring. |

| ~750-650 | C-Cl Stretch | A strong absorption indicating the presence of the carbon-chlorine bond. Its position confirms the alkyl halide nature. |

Assignments based on standard IR correlation tables and analysis of the NIST gas-phase IR spectrum. [7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping

4.1 Expertise & Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are expected to be remarkably simple, and this simplicity is in itself a key validation point. Any deviation, such as extra peaks or unexpected splitting, would immediately indicate the presence of impurities or a different isomer. While a publicly available ¹³C NMR spectrum is elusive, its characteristics can be reliably predicted. A ¹H NMR spectrum has been recorded and cataloged, confirming its straightforward nature. [8] 4.2 ¹H NMR Spectrum Analysis

The molecule has three distinct sets of chemically equivalent protons. Therefore, the spectrum should exhibit three singlet peaks.

| Predicted Chemical Shift (δ, ppm) | Assignment | Integration | Multiplicity | Rationale |

| ~7.1-7.3 | Ar-H | 2H | Singlet (s) | Aromatic protons in a tetrasubstituted ring. Due to symmetry, they are equivalent and show no coupling. |

| ~4.6-4.8 | -CH₂ Cl | 4H | Singlet (s) | Benzylic protons are deshielded by the adjacent aromatic ring and the electronegative chlorine atom. Equivalence leads to a singlet. |

| ~2.3-2.5 | Ar-CH₃ | 6H | Singlet (s) | Protons of the methyl groups attached to the aromatic ring. They are equivalent and show no coupling. |

4.3 ¹³C NMR Spectrum Analysis (Predicted)

Due to molecular symmetry, only five distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~136-138 | C -CH₂Cl | Aromatic quaternary carbon attached to the chloromethyl group. Deshielded by substitution. |

| ~134-136 | C -CH₃ | Aromatic quaternary carbon attached to the methyl group. |

| ~132-134 | C -H | Aromatic methine carbon. |

| ~44-46 | -CH₂ Cl | The carbon of the chloromethyl group, significantly deshielded by the electronegative chlorine atom. |

| ~18-20 | -CH₃ | The carbon of the methyl group, appearing in the typical alkyl region. |

Integrated Spectroscopic Workflow

A robust characterization relies on a logical workflow where each technique corroborates the others. The process ensures that the material's identity, structure, and purity are confirmed before its use in critical applications.

Figure 3: Integrated workflow for the comprehensive characterization of the title compound.

Experimental Protocols

6.1 Protocol: NMR Sample Preparation

-

Rationale: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak for referencing. [9]A concentration of ~10 mg/0.6 mL is optimal for achieving good signal-to-noise in a reasonable time without causing line broadening due to excessive viscosity. [10]1. Weigh approximately 10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), which typically contains tetramethylsilane (TMS) as an internal standard (0 ppm). [9]3. Agitate the vial gently until the solid is completely dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter. [9]5. Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust. [10]6. The sample is now ready for analysis on a standard NMR spectrometer.

6.2 Protocol: FTIR Sample Preparation (Thin Solid Film)

-

Rationale: The thin solid film method is a rapid and cost-effective technique for analyzing solid samples that are soluble in a volatile solvent. [1][11]It avoids the complications of making KBr pellets and provides high-quality spectra by minimizing scattering effects. Methylene chloride is a suitable volatile solvent.

-

Place approximately 2-5 mg of the solid sample into a small vial.

-

Add 2-3 drops of a volatile solvent (e.g., methylene chloride or acetone) and swirl to dissolve. [11]3. Using a pipette, transfer one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to fully evaporate in a fume hood, which will leave a thin, even film of the solid compound on the plate.

-

Place the plate into the sample holder of the FTIR spectrometer.

-

Acquire the spectrum. If signal intensity is too low, add another drop of the solution to the plate and re-dry. If it is too high, clean the plate and use a more dilute solution. [11] 6.3 Protocol: Mass Spectrometry (Electron Ionization)

-

Rationale: EI-MS requires the sample to be in the gas phase and ionized under a high vacuum. Direct insertion probes or GC-MS are standard introduction methods. A 70 eV electron beam is the industry standard, providing sufficient energy to generate a consistent and reproducible fragmentation pattern for library matching and structural analysis. [12][13]1. A small quantity of the sample (typically <1 mg) is loaded into a capillary tube or onto a direct insertion probe.

-

The probe is inserted into the ion source of the mass spectrometer, which is held under a high vacuum.

-

The sample is gently heated to promote volatilization into the ion source.

-

The gaseous molecules are bombarded with a beam of electrons, typically accelerated to 70 electron volts (eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated out of the ion source and separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. eng.uc.edu [eng.uc.edu]

- 3. scbt.com [scbt.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | SIELC Technologies [sielc.com]

- 6. CAS 6298-72-2: 1,4-Bis(chloromethyl)-2,5-dimethylbenzene [cymitquimica.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C10H12Cl2 | CID 80530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | NIST [nist.gov]

- 13. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Molecular Geometry and Conformation of 2,5-Bis(chloromethyl)-p-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(chloromethyl)-p-xylene, with the IUPAC name 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a symmetrically substituted aromatic compound derived from para-xylene.[1] Its molecular formula is C₁₀H₁₂Cl₂.[2] This molecule holds significant interest in various fields, including polymer chemistry and organic synthesis, due to its reactive chloromethyl groups and rigid xylene core.[3][4] Understanding its molecular geometry and conformational preferences is paramount for predicting its reactivity, designing novel materials, and elucidating its role in complex chemical transformations. This guide provides a comprehensive analysis of the structural characteristics of this compound, drawing upon experimental data and computational insights to offer a detailed perspective for researchers and professionals in related fields.

Molecular Structure and Identification

The fundamental structure of this compound consists of a central benzene ring. Two methyl groups are attached at the 2 and 5 positions, and two chloromethyl groups (-CH₂Cl) are substituted at the 1 and 4 positions of this aromatic ring.[1]

Key Identifiers:

Molecular Geometry

The molecular geometry of this compound is largely dictated by the planarity of the central benzene ring. X-ray diffraction studies on similar bis(chloromethyl)arene compounds have shown that the aromatic ring maintains its planarity with minimal deviation from the ideal geometry, even in the solid state.[1] The bond angles and lengths within the benzene ring are characteristic of substituted aromatic systems.

The chloromethyl substituents, however, introduce additional degrees of freedom that influence the overall molecular shape. The geometry around the methylene carbon is approximately tetrahedral, with bond angles close to 109.5 degrees. The orientation of these chloromethyl groups relative to the benzene ring is a key aspect of its conformational analysis.

Conformational Analysis

The conformational landscape of this compound is defined by the rotation of the two chloromethyl groups around the single bonds connecting them to the aromatic ring. These rotations are not entirely free and are influenced by steric and electronic effects.

Computational studies have been instrumental in identifying the low-energy conformers of this molecule.[1] The most stable conformations are those that minimize the steric hindrance between the chloromethyl groups and the adjacent methyl groups. The energy differences between various conformers are relatively small, typically in the range of 2-5 kcal/mol, which suggests that the molecule possesses significant conformational flexibility at room temperature.[1] Molecular dynamics simulations further support this, indicating rapid interconversion between different conformational states on a picosecond timescale.[1]

The primary rotational barriers are associated with the eclipsing interactions between the C-Cl bond and the C-C bonds of the aromatic ring, as well as steric clashes with the neighboring methyl groups. The preferred conformations often feature the chloromethyl groups oriented to minimize these repulsive intramolecular interactions.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy of p-xylene derivatives typically shows distinct signals for the aromatic protons and the methyl protons.[6] For this compound, one would expect to see signals corresponding to the aromatic protons, the methyl protons, and the methylene protons of the chloromethyl groups. The chemical shifts of these protons provide valuable information about their local electronic environment, which is influenced by the molecule's conformation.

-

¹³C NMR spectroscopy can be used to identify the number of unique carbon atoms in the molecule, confirming its symmetry.[7] Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational modes of the functional groups present in the molecule. Key absorptions would include C-H stretching from the aromatic ring, methyl, and methylene groups, C=C stretching of the aromatic ring, and the C-Cl stretching of the chloromethyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.[8]

Synthesis and Reactivity

Synthesis: The most common method for synthesizing this compound is through the chloromethylation of p-xylene.[1] This reaction typically involves reacting p-xylene with formaldehyde and hydrochloric acid in the presence of a catalyst.[1]

Experimental Protocol: Chloromethylation of p-Xylene

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

p-xylene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Dichloromethane (solvent)

-

Sodium Bicarbonate solution (for neutralization)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

In a well-ventilated fume hood, a mixture of p-xylene and paraformaldehyde is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Concentrated hydrochloric acid is added to the mixture, followed by the catalytic amount of zinc chloride.

-

The reaction mixture is heated under reflux with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated.

-

The organic layer is washed sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

-

The organic layer is then dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Reactivity: The chemical reactivity of this compound is dominated by the two chloromethyl groups. These groups are susceptible to nucleophilic substitution reactions, making the molecule a versatile building block for the synthesis of more complex molecules and polymers.[1][9] The benzylic nature of the carbon-chlorine bond enhances its reactivity towards nucleophiles.[10][11]

Applications

The unique structure and reactivity of this compound make it a valuable precursor in several areas:

-

Polymer Chemistry: It is a key monomer in the synthesis of various polymers, including poly(p-phenylene vinylene) (PPV), a conjugated polymer with applications in organic electronics.[3]

-

Organic Synthesis: It serves as an intermediate for the synthesis of a wide range of organic compounds and functional materials.[1][5]

-

Proteomics Research: It has been utilized as a cross-linking agent in the study of proteins.[1]

Data Summary

| Property | Value | Reference |

| IUPAC Name | 1,4-bis(chloromethyl)-2,5-dimethylbenzene | [5] |

| CAS Number | 6298-72-2 | [5] |

| Molecular Formula | C₁₀H₁₂Cl₂ | [2] |

| Molecular Weight | 203.11 g/mol | [2] |

| Melting Point | 132-134 °C | [12] |

| Boiling Point | 291.5 °C at 760 mmHg | [13] |

| Density | 1.145 g/cm³ | [13] |

Visualizations

Molecular Structure of this compound

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its rigid aromatic core and reactive chloromethyl groups provide a unique combination of properties that are exploited in the synthesis of advanced materials. A thorough understanding of its molecular geometry and conformational dynamics is crucial for controlling its reactivity and for the rational design of new applications. This guide has provided a detailed overview of these structural aspects, supported by experimental and computational evidence, to serve as a valuable resource for researchers in the field.

References

-

Chemsrc. (2025). CAS#:6298-72-2 | Benzene,1,4-bis(chloromethyl)-2,5-dimethyl-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 6298-72-2). Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (2025). This compound (C10H12Cl2). Retrieved from [Link]

-

Drugfuture. (2025). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2003). Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies. Retrieved from [Link]

-

Wikipedia. (n.d.). Xylene. Retrieved from [Link]

-

Wiley Online Library. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Retrieved from [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

RSC Publishing. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

-

PubMed. (2011). Computational study of the chemistry of 3-phenylpropyl radicals. Retrieved from [Link]

-

ChemistryViews. (2024). Benzyl Halides Coupled with Electron-Deficient Alkenes. Retrieved from [Link]

-

RSC Publishing. (n.d.). Highly selective production of renewable p-xylene from bio-based 2,5-dimethylfuran and ethylene over Al-modified H-Beta zeolites. Retrieved from [Link]

-

UMass. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (2025). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Retrieved from [Link]

-

KTH Royal Institute of Technology. (n.d.). Chiroptical properties of poly {2,5-bis [(S) -2-methylbutoxy]-1,4-phenylene vinylene. Retrieved from [Link]

-

RSC Publishing. (2024). Selective production of para-xylene from biomass-derived 2,5-dimethylfuran through tandem Diels–Alder/dehydration reactions with a bifunctional Ga,Al-zeolite catalyst. Retrieved from [Link]

- Google Patents. (n.d.). US5091059A - Separation of p-xylene from m-xylene by extractive distillation.

Sources

- 1. Buy this compound | 6298-72-2 [smolecule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. synhet.com [synhet.com]

- 6. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. This compound [webbook.nist.gov]

- 9. CAS 6298-72-2: 1,4-Bis(chloromethyl)-2,5-dimethylbenzene [cymitquimica.com]

- 10. Xylene - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound CAS#: 6298-72-2 [m.chemicalbook.com]

- 13. CAS#:6298-72-2 | Benzene,1,4-bis(chloromethyl)-2,5-dimethyl- | Chemsrc [chemsrc.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,5-Bis(chloromethyl)-p-xylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the realm of chemical synthesis and materials science, 2,5-Bis(chloromethyl)-p-xylene stands as a pivotal building block, instrumental in the development of novel polymers and as a cross-linking agent.[1] Its utility, however, is fundamentally governed by its behavior in solution. A comprehensive understanding of its solubility in various organic solvents is not merely academic; it is a critical parameter that dictates reaction kinetics, purification strategies, and the ultimate performance of end-products. This guide, prepared for the discerning scientific professional, moves beyond a simple recitation of data. It aims to provide a deeper, mechanistic understanding of the solubility of this compound, empowering researchers to make informed decisions in solvent selection and experimental design. Herein, we delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and offer a comparative analysis of its behavior in a range of common organic solvents.

The Molecular Profile of this compound: A Precursor to Understanding Solubility

To predict and comprehend the solubility of this compound, a close examination of its molecular architecture is paramount. The molecule, with the chemical formula C₁₀H₁₂Cl₂, possesses a symmetrical para-xylene core substituted with two chloromethyl groups.[1] This structure imparts a unique combination of polar and non-polar characteristics that govern its interactions with solvent molecules.

The central benzene ring and the two methyl groups contribute to its non-polar, aromatic character. This lipophilic nature suggests a predisposition for solubility in non-polar or weakly polar organic solvents. Conversely, the two chloromethyl (-CH₂Cl) groups introduce significant polarity. The electronegative chlorine atoms create localized dipoles, rendering these substituents as sites for potential dipole-dipole interactions with polar solvent molecules.

Therefore, a nuanced interplay between these opposing characteristics dictates the solubility profile of this compound. The principle of "like dissolves like" serves as a foundational concept; however, the dual nature of this molecule necessitates a more granular analysis.

Theoretical Framework for Solubility Prediction

While empirical determination remains the gold standard, theoretical models can provide valuable foresight into solubility behavior. For a molecule like this compound, considering solvent polarity, dielectric constant, and the potential for specific molecular interactions is key.

Solvent Polarity and Dielectric Constant:

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The non-polar xylene backbone of the solute is expected to interact favorably with these solvents, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the chloromethyl groups of the solute. A moderate to high solubility is anticipated in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by their ability to donate hydrogen bonds. While the chloromethyl groups are not strong hydrogen bond acceptors, some interaction is possible. However, the dominant non-polar character of the solute may limit its solubility in highly polar protic solvents.

Predictive Models:

For more quantitative predictions, computational models such as the UNIQUAC Functional-group Activity Coefficients (UNIFAC) method can be employed.[2] This group-contribution model estimates activity coefficients in mixtures based on the functional groups present in the molecules, providing a theoretical basis for predicting solubility.[3][4]

A Practical Guide to Determining Solubility: An Experimental Protocol

The following protocol provides a robust and reproducible method for determining the solubility of this compound in a given organic solvent. This method is designed to be self-validating by ensuring equilibrium is reached and providing a clear endpoint.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess is crucial to ensure a saturated solution at equilibrium.

-

Accurately add a known volume of the test solvent to the vial.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath and stir the mixture vigorously. A typical equilibration time is 24 to 48 hours. It is advisable to test aliquots at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).

-

-

Sampling and Preparation for Analysis:

-

After equilibration, stop the stirring and allow the excess solid to settle for at least one hour.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Analyze the standard solutions and the diluted sample solution by a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Solubility Profile: A Comparative Overview

| Solvent | Chemical Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale for Prediction |

| Hexane | Non-polar Aliphatic | 0.1 | 1.88 | High | The non-polar nature of hexane will readily solvate the non-polar xylene backbone of the solute. |

| Toluene | Non-polar Aromatic | 2.4 | 2.38 | Very High | Similar aromatic character to the solute allows for favorable π-π stacking interactions, in addition to van der Waals forces. |

| Dichloromethane | Polar Aprotic | 3.1 | 8.93 | High | The high polarity and dielectric constant allow for effective solvation of the polar chloromethyl groups. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | High | A strong polar aprotic solvent capable of strong dipole-dipole interactions with the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | High | Good balance of polarity and non-polar character, making it an effective solvent for molecules with mixed polarity. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Moderate to High | Moderately polar, should effectively dissolve the solute. |

| Methanol | Polar Protic | 5.1 | 32.7 | Low to Moderate | The high polarity and strong hydrogen-bonding network of methanol may not favorably accommodate the largely non-polar solute. |

| Ethanol | Polar Protic | 4.3 | 24.55 | Low to Moderate | Similar to methanol, but the slightly larger alkyl chain may slightly improve solubility compared to methanol. |

| Water | Polar Protic | 10.2 | 80.1 | Insoluble | The highly polar and hydrogen-bonding nature of water is incompatible with the non-polar aromatic core of the solute.[5] |

Note: Polarity Index and Dielectric Constant values are sourced from publicly available data.[6][7]

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several external factors.

Caption: Key factors influencing the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent.

-

Purity of Solute and Solvent: Impurities can significantly alter the solubility of a compound. The presence of other components can either enhance or decrease solubility through co-solvency or common ion effects, respectively.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities due to variations in their crystal lattice energies.

Safety Considerations

This compound is a reactive and potentially hazardous compound. It is classified as a probable human carcinogen and can cause skin and respiratory irritation.[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by the interplay of its dual polar and non-polar nature with the characteristics of the solvent. While quantitative data is sparse, a strong theoretical and practical framework exists to guide researchers. By understanding the molecular interactions at play and employing rigorous experimental methodologies, scientists can confidently select appropriate solvent systems to harness the full potential of this versatile chemical intermediate. This guide provides the foundational knowledge and practical tools to navigate the solution landscape of this compound, fostering innovation in chemical synthesis and materials science.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 6298-72-2). [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. [Link]

-

MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

National Institutes of Health. (2018). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. [Link]

-

ACS Publications. (1950). The Solubility of Aromatic Hydrocarbons in Water. [Link]

-

Organic Chemistry Tutor. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

University of California, Davis. (n.d.). Solvent Physical Properties. [Link]

-

SpringerLink. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

MDPI. (2023). Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems. [Link]

-

ResearchGate. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Request PDF. [Link]

-

Wikipedia. (n.d.). UNIFAC. [Link]

-

NIST. (n.d.). This compound. [Link]

-

ResearchGate. (2025). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons | Request PDF. [Link]

-

National Institutes of Health. (2022). Physics-Based Solubility Prediction for Organic Molecules. [Link]

Sources

- 1. Buy this compound | 6298-72-2 [smolecule.com]

- 2. UNIFAC - Wikipedia [en.wikipedia.org]

- 3. Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (CAS 6298-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Solvent Physical Properties [people.chem.umass.edu]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Bis(chloromethyl)-p-xylene CAS number 6298-72-2 properties

An In-Depth Technical Guide to 2,5-Bis(chloromethyl)-p-xylene (CAS No. 6298-72-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a highly reactive bifunctional aromatic compound. Intended for researchers, chemists, and professionals in drug development and material science, this document delves into its molecular characteristics, synthesis, reactivity, and key applications, grounding all information in established scientific principles and methodologies.

Molecular Identity and Physicochemical Profile

This compound, also known as 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a symmetrically substituted aromatic compound derived from p-xylene.[1][2] Its unique structure, featuring two reactive chloromethyl groups on a para-xylene framework, makes it a valuable intermediate in various synthetic applications.[1]

Chemical Identifiers

For unambiguous identification, the following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 6298-72-2[3][4][5] |

| IUPAC Name | 1,4-bis(chloromethyl)-2,5-dimethylbenzene[6][7] |

| Molecular Formula | C₁₀H₁₂Cl₂[3][4] |

| Molecular Weight | 203.11 g/mol [4][6][8] |

| SMILES | CC1=CC(=C(C=C1CCl)C)CCl[6] |

| InChI Key | UYRPOMMBPQHVMN-UHFFFAOYSA-N[3][6] |

| Synonyms | 2,5-Di(Chloromethyl)-p-xylene, α¹,α⁴-Dichlorodurene[3][6] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or solid[1][2] | Visual Inspection |

| Melting Point | 131.5-134 °C[1][9] | Experimental |

| Boiling Point | 291.5 °C (Predicted)[1][9] | Computational |

| Density | 1.145 g/cm³[1] | Experimental |

| Flash Point | 142.2 °C[1] | Experimental |

| LogP (Octanol/Water) | 3.781[6] | Computational |

| Water Solubility | log10WS = -4.49 (mol/L)[6] | Computational |

Molecular Geometry and Bonding

The molecular structure consists of a planar benzene ring.[1] The two chloromethyl (-CH₂Cl) groups are situated at positions 1 and 4, while two methyl (-CH₃) groups are at positions 2 and 5. The carbon-chlorine bond length is approximately 1.79 Å, typical for a primary alkyl chloride, and the C-C bond connecting the chloromethyl group to the aromatic ring is about 1.51 Å.[1] The presence of these substituents introduces slight distortions from the ideal 120° bond angles of an unsubstituted benzene ring.[1]

Synthesis and Purification Protocol

The primary industrial and laboratory synthesis of this compound involves the chloromethylation of p-xylene.[1] This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrochloric acid, typically in the presence of a catalyst like zinc chloride or a strong acid. The causality behind this choice is the in-situ generation of the highly electrophilic chloromethyl cation (ClCH₂⁺) or a related species, which then attacks the electron-rich p-xylene ring.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful execution will yield a product with the expected melting point and purity.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Charge the flask with p-xylene.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, while stirring.

-

Reagent Addition: Add formaldehyde to the dropping funnel. Add the formaldehyde dropwise to the stirred p-xylene solution over a period of 1-2 hours. The reaction is exothermic; maintain the temperature within a controlled range to prevent unwanted side reactions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up - Neutralization & Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 20% sodium hydrogen carbonate solution to neutralize excess acid, followed by water to remove any remaining salts.[1]

-

-

Work-up - Drying:

-

Purification - Fractional Crystallization:

-

To the organic solution, add hexane in a controlled manner.

-

Cool the mixture to 0 °C to induce selective crystallization of the desired product.

-

Collect the crystals by vacuum filtration. A single recrystallization can yield a product with 98% purity and a melting point of 102–104 °C.[1]

-

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by its two primary chloromethyl groups, which are excellent leaving groups in nucleophilic substitution reactions. This bifunctionality allows it to act as a cross-linker or a monomer for polymerization.

Application in Polymer Chemistry: Synthesis of PPV

A significant application is its use as a monomer for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, which are important materials in organic electronics.[10] The Gilch polymerization route is a common method for this transformation.[10]

Caption: The Gilch polymerization pathway from monomer to conjugated polymer PPV.

This protocol is adapted for this compound from established procedures for similar monomers.[10]

-

Inert Atmosphere: Assemble a 500 mL three-neck glass reactor fitted with a mechanical stirrer, reflux condenser, and a dropping funnel. Dry all glassware thoroughly and flush the system with an inert gas like nitrogen.[10]

-

Monomer Solution: Dissolve the this compound monomer in a dry solvent such as 1,4-dioxane inside the reactor.

-

Base Solution: In a separate flask, dissolve a strong base, like potassium tert-butoxide, in a dry solvent like tetrahydrofuran (THF).[10]

-

Polymerization: Vigorously stir the monomer solution while slowly adding the base solution via the dropping funnel. The reaction mixture will typically develop a color and increase in viscosity as the polymer forms.

-

Quenching: After several hours, quench the reaction by pouring the mixture into a non-solvent like methanol containing a small amount of acetic acid.[10]

-

Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it under a vacuum. The resulting PPV can have a molecular weight ranging from 20,000 to 500,000 g/mol .[10]

Application in Proteomics Research

In the field of proteomics, this compound serves as a protein cross-linking agent.[1][4] The two reactive chloromethyl groups can form covalent bonds with nucleophilic amino acid side chains (e.g., lysine, cysteine) on different protein molecules, effectively linking them together. This technique is crucial for studying protein-protein interactions and stabilizing protein structures for analysis.[1]

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard analytical techniques.

-

Mass Spectrometry (MS): Electron ionization mass spectra are available and show characteristic fragmentation patterns.[3]

-

Infrared (IR) Spectroscopy: IR spectra are available, which can confirm the presence of aromatic C-H and alkyl C-H bonds, as well as the C-Cl bond.[11]

-

Nuclear Magnetic Resonance (NMR): While specific supplier data may vary, NMR spectroscopy (¹H and ¹³C) is the definitive method for confirming the structure and purity.[7]

It should be noted that some suppliers provide this compound as a rare chemical for research purposes and may not collect extensive analytical data for every batch.[12] The buyer assumes responsibility for confirming the product's identity and purity.[12]

Safety, Handling, and Storage

This compound is a hazardous compound requiring strict safety protocols.

Hazard Identification

-

Health Hazards: Causes skin irritation and may cause respiratory irritation.[13][14] It is classified as a probable human carcinogen by some agencies.[1]

-

Physical Hazards: It is a combustible liquid.[14]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area or a certified chemical fume hood.[14][15]

-

PPE: Wear suitable protective clothing, including chemical-resistant gloves and safety goggles with face protection.[14][15]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools to prevent fire from electrostatic discharge.[14][15]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[14]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[14]

Conclusion

This compound is a versatile and highly reactive chemical intermediate. Its bifunctional nature makes it indispensable in the synthesis of advanced polymers like PPV for organic electronics and as a cross-linking tool in proteomics. However, its hazardous properties necessitate rigorous safety measures during handling and storage. This guide provides the foundational knowledge for researchers and scientists to utilize this compound effectively and safely in their work.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 6298-72-2). Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

GHS SDS. (n.d.). GHS 11 (Rev.11) SDS for CAS: 6298-72-2 Name: this compound. Retrieved from [Link]

-

NIST. (n.d.). IR Spectrum for this compound. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C10H12Cl2 | CID 80530. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 6298-72-2 [smolecule.com]

- 2. CAS 6298-72-2: 1,4-Bis(chloromethyl)-2,5-dimethylbenzene [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 6298-72-2 [chemicalbook.com]

- 6. This compound (CAS 6298-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. synhet.com [synhet.com]

- 8. This compound | 6298-72-2 | Benchchem [benchchem.com]

- 9. This compound CAS#: 6298-72-2 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound [webbook.nist.gov]

- 12. 2,5-BIS-(CHLOROMETHYL)-P-XYLENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | C10H12Cl2 | CID 80530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6298-72-2 Name: this compound [xixisys.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Nucleophilic Substitution Reactions of 2,5-Bis(chloromethyl)-p-xylene

Abstract

2,5-Bis(chloromethyl)-p-xylene is a symmetrical aromatic compound distinguished by two highly reactive chloromethyl groups positioned on a para-xylene framework.[1] This unique bifunctional structure renders it an exceptionally valuable building block in synthetic chemistry, serving as a precursor for a diverse array of more complex molecules and specialty polymers.[1] The benzylic nature of the carbon-chlorine bonds significantly enhances their susceptibility to nucleophilic attack, making this compound a versatile electrophile for a wide range of substitution reactions. This guide provides an in-depth exploration of the mechanistic principles, key transformations, and practical experimental protocols involving nucleophilic substitution reactions of this compound, tailored for researchers and professionals in organic synthesis and drug development.

Mechanistic Framework: The Reactivity of a Benzylic Dihalide